Cas no 1228670-07-2 ((E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate)

(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- (E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate
- tert-butyl N-{4-chloro-3-[(E)-(hydroxyimino)methyl]pyridin-2-yl}carbamate
- (E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate, AldrichCPR
- 1228670-07-2
- (E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
- MFCD15530259
- AKOS015850029
- tert-butyl N-[4-chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]carbamate
- Tert-butyl (E)-(4-chloro-3-((hydroxyimino)methyl)pyridin-2-yl)carbamate
- CS-0442763
- (E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
-
- MDL: MFCD15530259
- Inchi: InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(16)15-9-7(6-14-17)8(12)4-5-13-9/h4-6,17H,1-3H3,(H,13,15,16)/b14-6+
- InChI Key: JOGZHNYBXXWRCI-MKMNVTDBSA-N
- SMILES: CC(C)(OC(NC1=C(C(Cl)=CC=N1)/C=N/O)=O)C
Computed Properties
- Exact Mass: 271.072
- Monoisotopic Mass: 271.072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.8A^2
- XLogP3: 2.1
(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM364420-1g |
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate |
1228670-07-2 | 95% | 1g |
$392 | 2022-06-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513430-1g |
Tert-butyl (E)-(4-chloro-3-((hydroxyimino)methyl)pyridin-2-yl)carbamate |
1228670-07-2 | 98% | 1g |
¥8294.00 | 2024-08-09 | |
abcr | AB262857-1 g |
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate |
1228670-07-2 | 1 g |
€891.00 | 2023-07-20 | ||
abcr | AB262857-1g |
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate; . |
1228670-07-2 | 1g |
€891.00 | 2025-02-20 | ||
TRC | B811993-50mg |
(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate |
1228670-07-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
TRC | B811993-100mg |
(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate |
1228670-07-2 | 100mg |
$ 250.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513430-250mg |
Tert-butyl (E)-(4-chloro-3-((hydroxyimino)methyl)pyridin-2-yl)carbamate |
1228670-07-2 | 98% | 250mg |
¥2995.00 | 2024-08-09 | |
TRC | B811993-10mg |
(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate |
1228670-07-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM364420-25g |
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate |
1228670-07-2 | 95% | 25g |
$4704 | 2022-06-13 | |
Matrix Scientific | 055533-100mg |
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate |
1228670-07-2 | 100mg |
$237.00 | 2021-06-27 |
(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate Related Literature
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Ping Tong Food Funct., 2020,11, 628-639
Additional information on (E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate (CAS No. 1228670-07-2): A Comprehensive Overview in Modern Chemical Biology
(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate, identified by its CAS number 1228670-07-2, represents a structurally sophisticated compound with significant implications in the realm of chemical biology and pharmaceutical research. This compound belongs to the class of pyridine derivatives, featuring a unique (hydroxyimino)methyl substituent that positions it as a potential candidate for various biological assays and drug development pipelines. The 4-Chloro and tert-butyl functional groups further enhance its molecular complexity, offering multiple sites for chemical modification and interaction with biological targets.
The synthesis and application of such heterocyclic compounds have garnered considerable attention in recent years, particularly due to their role as key intermediates in the development of novel therapeutic agents. The (E)-configuration of the double bond in this molecule suggests a specific spatial arrangement of substituents, which can critically influence its reactivity and binding affinity to biological receptors. This aspect is particularly relevant in medicinal chemistry, where the three-dimensional structure of a compound often dictates its efficacy and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of such compounds with greater accuracy. The presence of the 4-Chloro group, for instance, is known to enhance lipophilicity, a desirable trait for oral bioavailability. Meanwhile, the hydroxyimino moiety introduces a polar functional group that can participate in hydrogen bonding interactions, which are crucial for enzyme-substrate binding and receptor-ligand interactions. These features make (E)-tert-butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate a versatile scaffold for designing molecules with targeted biological activity.
In the context of drug discovery, pyridine derivatives have long been recognized for their broad spectrum of biological activities. They serve as privileged structures in many pharmacophores, contributing to their prevalence in therapeutic agents across various therapeutic categories. The specific combination of functional groups in (E)-tert-butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate positions it as a promising candidate for further exploration in areas such as anti-inflammatory, anticancer, and antimicrobial research.
One of the most compelling aspects of this compound is its potential role as a precursor for more complex molecules. The (hydroxyimino)methyl group, while reactive under certain conditions, can be further functionalized through oxidation or reduction reactions to yield aldehydes or primary amines, respectively. This flexibility allows chemists to tailor the compound’s properties by introducing additional substituents or modifying existing ones. Such modularity is invaluable in drug development pipelines, where iterative optimization is often required to achieve desired pharmacological profiles.
Recent studies have highlighted the importance of pyridine derivatives in modulating enzyme activity. For example, compounds bearing similar structural motifs have been shown to inhibit kinases and other enzymes involved in signal transduction pathways. The 4-Chloro group’s ability to engage in hydrophobic interactions with aromatic residues in protein active sites further enhances this potential. Moreover, the tert-butyl group can serve as a steric anchor, helping to stabilize transition states during enzymatic reactions.
The synthesis of (E)-tert-butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate presents an interesting challenge due to the need to maintain regioselectivity during functionalization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct this complex framework efficiently. These techniques not only improve yield but also allow for precise control over stereochemistry—a critical factor in determining biological activity.
In conclusion,(E)-tert-butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate (CAS No. 1228670-07-2) stands out as a structurally intriguing compound with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for designing molecules with targeted biological activity. As computational tools and synthetic methodologies continue to evolve, researchers will undoubtedly find new ways to harness the therapeutic potential of this compound and its derivatives.
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